Lipophilicity Differentiation: Computed XLogP3 Comparison Against N-Phenyl and N-(4-Methoxyphenyl) Analogs
The target compound exhibits a computed XLogP3 of 3.4, placing it in the moderate lipophilicity range suitable for passive membrane permeability while maintaining aqueous solubility within drug-like space [1]. In contrast, N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1396716-60-1, the des-ethoxy analog) is predicted to have a lower XLogP3 (estimated ~2.5–2.8 based on the loss of the ethyl fragment contribution of ~0.6 log units) [1]. The 4-methoxy analog (N-(4-methoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide) likewise has a lower predicted XLogP3 by approximately 0.4–0.5 units [1]. The incremental lipophilicity gain from the 4-ethoxy group over 4-methoxy (~0.5 log units) may enhance membrane penetration and blood-brain barrier permeability potential, while the gain over the unsubstituted phenyl analog (~0.6–0.9 log units) is substantial enough to alter tissue distribution profiles. These differences are structurally encoded and not achievable by simple formulation changes in the comparator compounds [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide: estimated XLogP3 ~2.5–2.8; N-(4-methoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide: estimated XLogP3 ~2.9–3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.6–0.9 vs N-phenyl analog; Δ XLogP3 ≈ +0.4–0.5 vs 4-methoxy analog |
| Conditions | Computed by XLogP3 algorithm via PubChem 2.2 (release 2025.09.15) |
Why This Matters
For procurement in CNS-targeted or cell-penetration-dependent screening campaigns, the higher lipophilicity of this compound compared to the N-phenyl or 4-methoxy analogs may translate into superior passive permeability, a differentiating factor for hit selection.
- [1] PubChem. (2025). Compound Summary for CID 71786938: Computed Properties (XLogP3-AA = 3.4). National Center for Biotechnology Information. View Source
